![molecular formula C10H10ClNO3 B1357215 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid CAS No. 905811-05-4](/img/structure/B1357215.png)

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid

Overview

Description

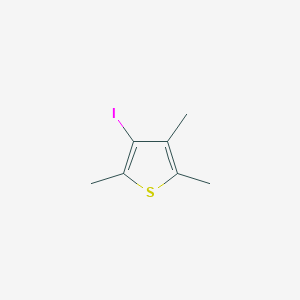

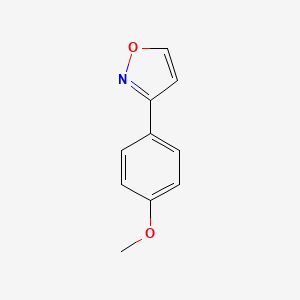

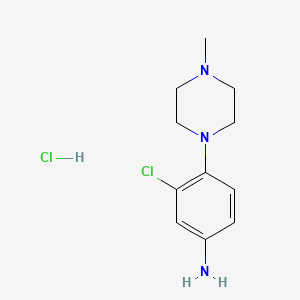

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is a chemical compound with the CAS Number: 905811-05-4. It has a molecular weight of 227.65 . The IUPAC name for this compound is 3-(5-chloro-2-methylanilino)-3-oxopropanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications

Antimicrobial and Antifungal Activity

- Synthesis and Antimicrobial Activity : Derivatives of 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, closely related to the chemical , have shown significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, they demonstrated notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Synthesis and Characterization

- Synthesis of Heterocycles : The synthesis of various heterocycles, including pyrrole and chloroquinoxaline derivatives, has been achieved using similar 3-oxopropanoic acid compounds (Pokhodylo et al., 2010).

- Conversion to Other Compounds : The compound has been utilized in the synthesis of other important derivatives, like 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, which is a stabilized form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).

Chemical Reactions and Properties

- Solvent-Free Synthesis : A solvent-free synthesis of a compound closely related to 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid has been documented, showcasing an eco-friendly approach to chemical synthesis (Csende et al., 2011).

- Coupling-Cyclization Reactions : The compound has been involved in efficient sequential coupling-cyclization reactions with terminal alkynes (Kobayashi et al., 2008).

Pharmacological Applications

- Antimalarial Activity : Derivatives of similar 3-oxopropanoic acids have shown potential in antimalarial activity, highlighting the compound's relevance in pharmacological research (Werbel et al., 1986).

Additional Applications

- Synthesis of Pharmacologically Active Derivatives : The compound has been utilized in synthesizing pharmacologically active derivatives, demonstrating its versatility in medicinal chemistry (Vasil'eva et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid, also known as tolfenamic acid, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins , which are involved in inflammation and pain signaling .

Mode of Action

Tolfenamic acid acts as an inhibitor of the cyclooxygenase enzyme . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The key biochemical pathway affected by tolfenamic acid is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting the cyclooxygenase enzyme, tolfenamic acid disrupts this pathway, leading to a reduction in the production of prostaglandins .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for tolfenamic acid were not found in the search results, nonsteroidal anti-inflammatory drugs (NSAIDs) like tolfenamic acid generally have good oral absorption. They are extensively bound to plasma proteins and are widely distributed in the body. NSAIDs are metabolized in the liver and excreted via the kidneys .

Result of Action

The primary result of tolfenamic acid’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, it reduces the signaling for pain and inflammation at the site of injury or disease . Additionally, tolfenamic acid has been shown to have anticancer activity .

Action Environment

The action of tolfenamic acid can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, liver function, and kidney function can influence the metabolism and excretion of the drug . It’s also worth noting that the drug’s stability could be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid plays a significant role in biochemical reactions by inhibiting the synthesis of prostaglandins. This inhibition is achieved through the compound’s interaction with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By preventing the formation of prostaglandins, this compound reduces inflammation and pain . Additionally, it has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in head and neck cancer cells, suggesting its potential as an anticancer agent . The compound influences cell signaling pathways by inhibiting the activity of COX enzymes, which are involved in the production of pro-inflammatory mediators. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately reducing inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with COX enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain. Additionally, this compound has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing severe adverse reactions . At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence its overall efficacy and safety profile. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further highlighting its role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is distributed to different tissues, including the liver, kidneys, and gastrointestinal tract . Its transport and distribution play a crucial role in determining its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

3-(5-chloro-2-methylanilino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXXXTLXVKEGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586147 | |

| Record name | 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905811-05-4 | |

| Record name | 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905811-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)